N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide: is a complex organic compound that features a unique combination of heterocyclic structures
Mechanism of Action
Target of Action
A molecular docking study of similar compounds withcytochrome P450 14 alpha-sterol demethylase (CYP51) was carried out . CYP51 is an essential enzyme in sterol biosynthesis in eukaryotes and is a common target for antifungal drugs .
Mode of Action
It is suggested that the compound may interact with its target, potentially cyp51, leading to changes in the target’s function .
Biochemical Pathways
If the compound does indeed target cyp51, it would affect the sterol biosynthesis pathway .
Result of Action
Similar compounds have shown antimicrobial and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the thiophene ring: This step involves the chlorination of thiophene followed by coupling with the oxadiazole intermediate.
Formation of the benzo[d]thiazole ring: This can be synthesized via a condensation reaction between 2-aminothiophenol and a suitable carboxylic acid derivative.
Final coupling: The final step involves coupling the oxadiazole-thiophene intermediate with the benzo[d]thiazole derivative under appropriate conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: : In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways due to its potential bioactivity.
Medicine: : The compound shows promise in medicinal chemistry for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: : In the materials science industry, this compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide: can be compared with other heterocyclic compounds such as:
Uniqueness: The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and chemical reactivity not observed in simpler analogs.
Properties
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2N4O2S2/c15-10-4-7(11(16)24-10)13-19-20-14(22-13)18-12(21)6-1-2-8-9(3-6)23-5-17-8/h1-5H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFWFFMUUVDBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NN=C(O3)C4=C(SC(=C4)Cl)Cl)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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